molecular formula C7H11NO B1295116 Pivaloylacetonitrile CAS No. 59997-51-2

Pivaloylacetonitrile

Cat. No. B1295116
CAS RN: 59997-51-2
M. Wt: 125.17 g/mol
InChI Key: MXZMACXOMZKYHJ-UHFFFAOYSA-N
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Description

Pivaloylacetonitrile is a versatile intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds. It has been utilized in the synthesis of the isoxazole skeleton of the selective herbicide isouron and in the development of inhibitors for p38 MAP kinase based on pyrazolyl ureas . Its reactivity has been explored in several multi-component reactions, leading to the formation of diverse and complex molecular structures.

Synthesis Analysis

The synthesis of pivaloylacetonitrile has been improved to achieve higher yields and purity. Traditionally, the synthesis involved the nucleophilic substitution of halogen in 1-chloro- or 1-bromopinacolone by alkali metal cyanide in protic solvents. However, this method suffered from the formation of side-products such as 2-tert-butyloxirane-2-carbonitrile and by-products from the condensation reaction of 1-halopinacolone. A refined method introduced the use of a catalytic amount of alkali iodide, which suppresses these undesirable side reactions, resulting in pivaloylacetonitrile with a 95% yield and 99% purity .

Molecular Structure Analysis

The molecular structure of pivaloylacetonitrile derivatives has been elucidated through various reactions. For instance, the relative configuration of densely substituted 2,3-dihydrofurans synthesized from a three-component reaction involving pivaloylacetonitrile was determined by single crystal structures . This highlights the compound's ability to form complex structures with defined stereochemistry.

Chemical Reactions Analysis

Pivaloylacetonitrile participates in a variety of chemical reactions, leading to the formation of different heterocyclic compounds. In the presence of triethylamine, it undergoes a domino annulation reaction with 2-aryl-3-nitrochromenes to yield imino-substituted dihydrofuro[2,3-c]chromene derivatives or alkoxy-substituted chromeno[3,4-b]pyridines, depending on the solvent used . Additionally, it is involved in a four-component reaction that efficiently synthesizes polyfunctionalized trans-2,3-dihydrothiophenes, demonstrating its utility in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pivaloylacetonitrile derivatives have been studied, particularly in the context of metal complexes. Alkaline-earth metal complexes with pivaloylacetonitrile, such as those with barium, strontium, and calcium, have been synthesized and characterized by IR and thermal analysis. These studies provide insights into the solubilities, volatility, and thermal stability of the complexes, which are influenced by the substitution of methyl radicals by tert-butyl radicals .

Scientific Research Applications

1. Polymer Electrolytes

  • Summary of the Application : Pivaloylacetonitrile is used in the development of nanosized multiferroic filler BiFeO3 impregnated PVA based nanocomposite gel polymer electrolyte (NCGPEs) through conventional solution cast technique . These NCGPEs have potential applications in various electrochemical devices such as high-performance batteries, fuel cell, sensor, capacitor, and smart window .
  • Methods of Application : The gel films have been characterized by Fourier Transform Infrared Spectroscopy (FTIR), X-Ray diffraction (XRD), Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC) and Electrochemical Impedance Spectroscopy (EIS) to ascertain their performance in electrochemical devices . FTIR studies confirmed complexation of salt with polymer matrix and change in morphology upon addition of BiFeO3 fillers .
  • Results or Outcomes : Enhancement in glass transition temperature with increasing filler content was observed in DSC studies. Filler inclusion increased thermal stability of the system according to TGA results. High value of ionic transference number (0.99) reveals ionic conduction. The NCGPEs sample [PVA (35): NH4CH3COO (65)]:0.5wt%BiFeO3 exhibited highest ionic conductivity (1.05X10 −3 Scm −1) .

2. Synthesis of Organic Molecules

  • Summary of the Application : Pivaloylacetonitrile is a crucial intermediate for the synthesis of the isoxazole skeleton of the selective herbicide isouron and for the construction of inhibitors of p38 MAP kinase based on pyrazolyl ureas . It is also used in the development of more efficient methods for the preparation of Pivaloylacetonitrile .
  • Methods of Application : The current method of synthesis is based on the nucleophilic substitution of halogen of 1-chloro- or 1-bromopinacolone by alkali metal cyanide in protic solvents . In the course of substitution reaction occurs but the 2-tert-butyloxirane-2-carbonitrile as a side-product in an amount of 20-35% and by-products of the condensation reaction of the corresponding 1-halopinacolone and emerging pivaloylacetonitrile, all due to non-selective action of cyanide .

3. Green and Sustainable Chemistry

  • Summary of the Application : Pivaloylacetonitrile is used in the development of progressive sustainable technologies for the synthesis of chemical specialties in the field of cyanide chemistry . This includes the development of more efficient methods for the preparation of Pivaloylacetonitrile .
  • Methods of Application : The current method of synthesis is based on the nucleophilic substitution of halogen of 1-chloro- or 1-bromopinacolone by alkali metal cyanide in protic solvents .

Safety And Hazards

Pivaloylacetonitrile is classified as toxic if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation and is harmful in contact with skin or if inhaled . Safety measures include wearing suitable protective clothing, gloves, and eye/face protection. In case of accident or if you feel unwell, seek medical advice immediately .

Relevant Papers

A paper titled “A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile” discusses a method for the synthesis of Pivaloylacetonitrile . The paper provides a detailed procedure and discusses the role of alkali iodide in increasing the selectivity of the process .

properties

IUPAC Name

4,4-dimethyl-3-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZMACXOMZKYHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069375
Record name Pentanenitrile, 4,4-dimethyl-3-oxo-
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Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Pivaloylacetonitrile

CAS RN

59997-51-2
Record name Pivaloylacetonitrile
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Record name Pivaloylacetonitrile
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Record name Pentanenitrile, 4,4-dimethyl-3-oxo-
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Record name Pentanenitrile, 4,4-dimethyl-3-oxo-
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Record name 4,4-dimethyl-3-oxovaleronitrile
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Record name Pivaloylacetonitrile
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Synthesis routes and methods I

Procedure details

In a 1 l. flask under an atmosphere of dry nitrogen there was placed 26.4 g. of a 50% oil dispersion of sodium hydride together with 240 ml. of dry tetrahydrofuran. While this mixture was refluxed there was added thereto dropwise over a period of about 1 hour a mixture of 40.6 g. of methyl pivalate and 22.6 g. of acetonitrile in 40 ml. of dry tetrahydrofuran. When addition was complete, the mixture was refluxed overnight. The reaction mixture was worked up by evaporating part of the tetrahydrofuran in vacuo and dissolving the remaining solution in about 300 ml. of water. This aqueous mixture was acidified to about pH 4 using concentrated aqueous hydrochloric acid. The remainder of the tetrahydrofuran was then removed using a rotovapor. The solid which was formed was filtered and slurried with 150 ml. of hexane to remove mineral oil. The crystals were filtered and dried. The crystals had a melting point of about 57°-59° C. and were identified as pivalyl acetonitrile. Yield: 36.3 g. (83%).
[Compound]
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oil
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Synthesis routes and methods II

Procedure details

This invention relates to a method for optimizing the yield of 3-amino-5-(t-butyl)isoxazole over the yield of the isomeric 5-amino-3-(t-butyl)isoxazole. The method is carried out in a stepwise manner utilizing in a first step the reaction of a lower alkyl pivalate with acetonitrile in the presence of a base to yield pivalyl acetonitrile, which pivalyl acetonitrile is then reacted with hydroxylamine under carefully controlled conditions of pH to yield a preponderance of 3-amino-5-(t-butyl)isoxazole.
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lower alkyl pivalate
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Synthesis routes and methods III

Procedure details

A suspension of 9.6 g of sodium hydride in 300 ml of tetrahydrofuran was stirred at 60° C. while a mixture of 23.2 g of methyl trimethylacetate and 8.2 g of acetonitrile was added in one portion. The reaction mixture was heated at reflux for five hours, and then cooled to room temperature and concentrated by evaporation of the solvent under reduced pressure. The product thus formed was dissolved in water and washed with dichloromethane. The aqueous layer was made acidic with 1N hydrochloric acid, and the acidic solution was extracted with fresh dichloromethane. The organic extracts were combined, washed with water, dried, and the solvent was removed by evaporation to give 14.0 g of cyanomethyl tert.-butyl ketone.
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9.6 g
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300 mL
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23.2 g
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8.2 g
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Synthesis routes and methods IV

Procedure details

To a refluxed solution of sodium hydride (33.18 g, 553.03 mmol) in 275 mL of cyclohexane is added a mixture of 2,2-dimethyl-propionic acid ethyl ester (30 g, 230.43 mmol) in 79 mL acetonitrile (553.03 mmol) in 25 mL of cyclohexane. The mixture is maintained at 80° C. overnight. The mixture is cooled to room temperature, diluted with water and extracted with ethyl acetate. The combined organics are washed with water, dried over sodium sulfate, filtered and concentrated to afford title compound which was used crude in subsequent reaction. ESI m/z 124=MH−
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33.18 g
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275 mL
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30 g
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79 mL
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25 mL
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Synthesis routes and methods V

Procedure details

55 grams of sodium hydride (as an 80 weight % suspension in white oil) were suspended in 500 ml of dry toluene, 106 grams (0.914 mole) of methyl pivalate added and the mixture heated to 85° C. Then under vigorous stirring there was dropped in 77 grams (1.87 moles) of acetonitrile within 4 hours. Stirring was continued subsequently at 85° C. until the end of the development of hydrogen. The thickly liquid reaction mass was cooled to room temperature, treated with 700 ml of water, stirred vigorously for 30 minutes and the two phases separated in a separatory funnel. The aqueous phase was acidified with 31 weight % of hydrochloric acid at a pH 1-2 and 0° C. The precipitated pivaloylacetonitrile was filtered off with suction, washed until neutral with ice water and dried to constant weight at 25 Torr and 40° C. There were obtained 106 grams (93% of theory) of analytically pure pivaloylacetonitrile having a melting point of 65°-68° C.
Quantity
55 g
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106 g
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77 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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